N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a morpholine ring, and a propoxybenzamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenethylamine with morpholine in the presence of a suitable catalyst to form the intermediate N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]amine. This intermediate is then reacted with 4-propoxybenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide
- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C23H30N2O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H30N2O4/c1-3-14-29-21-10-6-19(7-11-21)23(26)24-17-22(25-12-15-28-16-13-25)18-4-8-20(27-2)9-5-18/h4-11,22H,3,12-17H2,1-2H3,(H,24,26) |
InChI Key |
IDRYSWCJPZDJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
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